molecular formula C10H14N4O B12811910 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide CAS No. 59708-19-9

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide

Cat. No.: B12811910
CAS No.: 59708-19-9
M. Wt: 206.24 g/mol
InChI Key: MUAXPXOIJKSJQC-UHFFFAOYSA-N
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Description

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a triazenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide typically involves the reaction of 4-aminobenzamide with ethylmethyltriazenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the triazenyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification techniques. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazenyl derivatives.

Scientific Research Applications

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-3-methyl-1-triazenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound may also induce oxidative stress or apoptosis in cancer cells, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethyl-3-methyl-1-triazenyl)benzoic acid
  • 4-(3-Ethyl-3-methyl-1-triazenyl)aniline
  • 4-(3-Ethyl-3-methyl-1-triazenyl)phenol

Uniqueness

4-(3-Ethyl-3-methyl-1-triazenyl)benzamide is unique due to its specific triazenyl group attached to the benzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

59708-19-9

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-[[ethyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C10H14N4O/c1-3-14(2)13-12-9-6-4-8(5-7-9)10(11)15/h4-7H,3H2,1-2H3,(H2,11,15)

InChI Key

MUAXPXOIJKSJQC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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